2-[4-Hydroxy-5-methyl-4-(propan-2-yl)hex-2-en-2-yl]phenol
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Overview
Description
2-[4-Hydroxy-5-methyl-4-(propan-2-yl)hex-2-en-2-yl]phenol is an organic compound with a complex structure that includes a phenol group, an isopropyl group, and a hexenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Hydroxy-5-methyl-4-(propan-2-yl)hex-2-en-2-yl]phenol typically involves multiple steps, including the formation of the phenol group and the attachment of the hexenyl chain. Common synthetic routes may involve:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.
Hydrolysis: The β-hydroxy ketone can then be hydrolyzed to form the desired phenol compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-Hydroxy-5-methyl-4-(propan-2-yl)hex-2-en-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated phenols, nitrophenols
Scientific Research Applications
2-[4-Hydroxy-5-methyl-4-(propan-2-yl)hex-2-en-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-Hydroxy-5-methyl-4-(propan-2-yl)hex-2-en-2-yl]phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, influencing biological processes. The compound may also modulate enzyme activity and interact with cellular receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-methoxyphenyl acetone
- 4-Hydroxy-2-quinolones
Uniqueness
2-[4-Hydroxy-5-methyl-4-(propan-2-yl)hex-2-en-2-yl]phenol is unique due to its specific structural features, such as the presence of both a phenol group and a hexenyl chain
Properties
CAS No. |
61393-21-3 |
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Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-(4-hydroxy-5-methyl-4-propan-2-ylhex-2-en-2-yl)phenol |
InChI |
InChI=1S/C16H24O2/c1-11(2)16(18,12(3)4)10-13(5)14-8-6-7-9-15(14)17/h6-12,17-18H,1-5H3 |
InChI Key |
GXGHMZNGRUBXNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C=C(C)C1=CC=CC=C1O)(C(C)C)O |
Origin of Product |
United States |
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